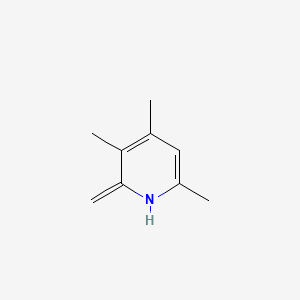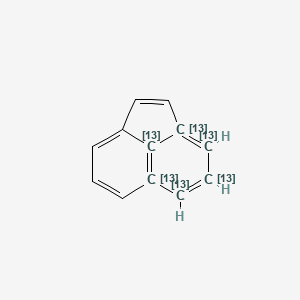
11-Keto budesonide
Übersicht
Beschreibung
11-Keto budesonide is a compound related to Budesonide . It is also known as 1, 4-Androstadien-11-β-16-α-diol-3, 17-dione; (11β,16α)-11,16-Dihydroxyandrosta-1,4-diene-3,17-dione .
Synthesis Analysis
Budesonide, a glucocorticosteroid, is synthesized using a cost-effective continuous flow process . The process involves the use of flow reactor parameters such as flow rate, temperature, residence time, solution volumes, anti-solvents, and reactor frequency . These parameters are investigated for the preparation of the molar ratio of budesonide epimers . The suitable parameters are then used to obtain the desired molar ratio of epimers .
Molecular Structure Analysis
The molecular formula of this compound is C25H32O6 . The molecular weight is 428.52 g/mol .
Chemical Reactions Analysis
The chemical reaction for the synthesis of budesonide is initially allowed at 0–5 °C with 2.5 equivalents of butyraldehyde (2.5 eq) until completion of the reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its density, melting point, boiling point, structure, and molecular weight .
Wissenschaftliche Forschungsanwendungen
Budesonide is used in the treatment of inflammatory bowel diseases. Its pharmacokinetics are influenced by ketoconazole, a cytochrome P450 3A (CYP3A) inhibitor. Administering ketoconazole separately from budesonide can reduce its inhibitory effect on budesonide's metabolism (Seidegård, 2000).
The impact of ketoconazole on the presystemic elimination of budesonide was studied. Ketoconazole significantly increased budesonide's systemic availability in the jejunum and ileum, indicating its role in inhibiting gut wall metabolism (Seidegård, Nyberg, & Borgå, 2008).
Budesonide is metabolized by CYP3A enzymes in the human liver. This study identified the main metabolites of budesonide and the involvement of the cytochrome P450 system in its metabolism (Jönsson, Åström, & Andersson, 1995).
Development of budesonide microparticles using spray-drying technology for pulmonary administration was researched. This study focused on creating carriers for pulmonary delivery with a sustained-release profile and improved respirable fraction (Naikwade et al., 2009).
The pharmacokinetics of budesonide capsules, used for treating Crohn's disease, was summarized. Budesonide has an extensive, primarily hepatic metabolism, indicating its effectiveness as a locally-acting glucocorticosteroid (Edsbäcker & Andersson, 2004).
The clinical efficacy of ketotifen fumarate and budesonide, administered as nasal sprays, was evaluated in treating allergic rhinitis. This combination treatment showed significant improvement in symptoms and immune function of patients (Wang et al., 2020).
Budesonide nano- and microparticles were studied for their ability to sustain retinal drug levels and inhibit vascular endothelial growth factor (VEGF) expression. This research indicates its potential application in ocular conditions (Kompella, Bandi, & Ayalasomayajula, 2003).
Wirkmechanismus
- 11-Keto budesonide is a glucocorticoid used to treat inflammatory conditions of the lungs and intestines, including asthma, COPD, Crohn’s disease, and ulcerative colitis .
- It suppresses the activity of endogenous chemical mediators of inflammation, such as kinins and prostaglandins .
- This compound affects several pathways:
Target of Action
Mode of Action
Biochemical Pathways
Safety and Hazards
Zukünftige Richtungen
Budesonide has the potential to be a safe and effective alternative to prednisone for liver transplant immune suppression while reducing steroid-induced infections and New Onset Diabetes After Transplant (NODAT) . Future studies looking at Budesonide need to incorporate more sensitive measures of glycemic control as well as longer follow-up LT outcomes . Infectious complications were lower in the budesonide group as compared to the prednisone group in the study .
Biochemische Analyse
Biochemical Properties
It is known that budesonide, the parent compound, interacts with glucocorticoid receptors in the cytoplasm of target cells . The nature of these interactions involves the formation of a receptor-ligand complex, which then translocates to the nucleus and binds to specific DNA sequences, regulating gene expression .
Cellular Effects
Budesonide is known to exert anti-inflammatory effects by inhibiting the release of inflammatory mediators and cytokines . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Budesonide is known to bind to glucocorticoid receptors, leading to changes in gene expression . This can result in enzyme inhibition or activation, and changes in the production of various proteins .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 11-Keto Budesonide in laboratory settings. Budesonide is known to have a plasma half-life of 2.8 hours, indicating its stability in the body .
Dosage Effects in Animal Models
Budesonide has been used in veterinary medicine, with dosage based on body size .
Metabolic Pathways
Budesonide is known to be metabolized in the liver, with 6 beta-hydroxybudesonide and 16 alpha-hydroxyprednisolone being two of the main metabolites .
Transport and Distribution
Budesonide is known to be distributed throughout the body, with high concentrations found in the liver .
Subcellular Localization
Budesonide is known to bind to glucocorticoid receptors in the cytoplasm of cells, and the receptor-ligand complex then translocates to the nucleus .
Eigenschaften
IUPAC Name |
(1S,2S,4R,8S,9S,12S,13R)-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-11,16-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h8-10,16-17,20-22,26H,4-7,11-13H2,1-3H3/t16-,17-,20+,21?,22+,23-,24-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTERSHSWHLAIHV-ADKFLVHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(=O)CC3(C2(O1)C(=O)CO)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4C(=O)C[C@@]3([C@@]2(O1)C(=O)CO)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216453-74-6 | |
| Record name | 11-Keto budesonide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0216453746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-KETO BUDESONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H40LJ213Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


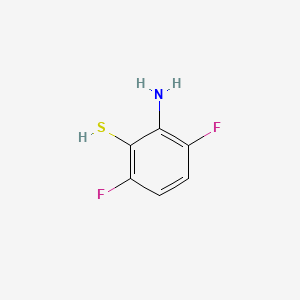
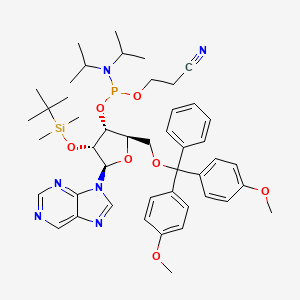
![Benzenesulfonic acid, 3,3'-[[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]bis[imino[2-(acetylamino)-4,1-phenylene]-2,1-diazenediyl]]bis-, sodium salt (1:2)](/img/structure/B589818.png)
![2-Hexanone, 4-hydroxy-3-methyl-, [S-(R*,R*)]- (9CI)](/img/no-structure.png)

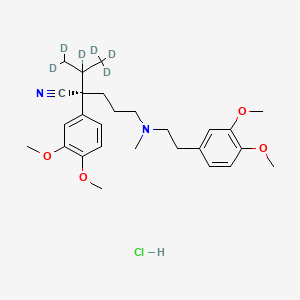


![(2Z)-(1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}piperidin-3-ylidene)acetic acid](/img/structure/B589831.png)

